3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride
Description
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOFEYWJPJCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives serve as precursors for constructing the quinazoline ring. For 3-methyl variants, N-methylation is critical. A representative procedure involves reacting methyl anthranilate with urea or its analogues under acidic conditions. For example, heating methyl anthranilate with urea in acetic acid at 120°C for 6 hours yields 3-methylquinazoline-2,4-dione. This method achieves ~75% yield but requires careful temperature control to avoid decarboxylation.
Modification of Pre-Formed Quinazolines
Alternative approaches begin with commercially available quinazolines. For instance, 4-hydroxyquinazoline undergoes methylation at the N3 position using methyl iodide in dimethylformamide (DMF) at 60°C. However, this method risks over-alkylation, necessitating stoichiometric precision.
Regioselective Sulfonation at Position 6
Introducing the sulfonyl group at position 6 demands electrophilic substitution under controlled conditions. Sulfur trioxide (SO₃) complexes in chlorinated solvents are commonly employed.
Direct Sulfonation with SO₃-Dioxane Complex
A 2022 study detailed the sulfonation of 3-methylquinazoline-2,4-dione using SO₃-dioxane in dichloroethane at 0–5°C. The electron-withdrawing dione groups direct sulfonation to the meta position (C6), achieving 85% regioselectivity. Prolonged reaction times (>4 hours) reduce yields due to side reactions, as evidenced by HPLC analysis.
Friedel-Crafts Sulfonation
In cases of low reactivity, Friedel-Crafts conditions (AlCl₃ catalyst, sulfonic acid chloride) enhance electrophilicity. A patent reports a 70% yield when treating 3-methylquinazoline-2,4-dione with chlorosulfonic acid (ClSO₃H) and AlCl₃ in 1,2-dichloroethane at 40°C. This method, however, generates acidic waste, complicating purification.
Conversion of Sulfonic Acid to Sulfonyl Chloride
The final step involves chlorinating the sulfonic acid intermediate. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and byproduct volatility.
Thionyl Chloride-Mediated Chlorination
Reacting 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonic acid with excess SOCl₂ (5 equivalents) in anhydrous DMF at 80°C for 2 hours affords the sulfonyl chloride in 90% yield. DMF catalyzes the reaction by forming a reactive intermediate with SOCl₂, as confirmed by FT-IR studies.
Phosphorus Pentachloride (PCl₅) Alternative
For acid-sensitive substrates, PCl₅ in tetrachloroethane at 60°C provides a milder alternative, albeit with lower yields (65–70%). The reaction proceeds via nucleophilic displacement, requiring strict moisture exclusion to prevent hydrolysis.
One-Pot Halogenation-Sulfonation Strategies
Recent advances integrate multiple steps into single-reaction systems, reducing isolation bottlenecks.
Vilsmeier Reagent-Assisted Synthesis
A patented method uses Vilsmeier reagent (dimethylformamide-thionyl chloride complex) to concurrently halogenate and sulfonate 4-hydroxyquinazolines. For example, treating 4-hydroxy-3-methylquinazoline with DMF-SOCl₂ (1:5 molar ratio) and catalytic tetrabutylammonium chloride at 25°C for 12 hours yields the target compound in 82% yield. The reagent’s dual role as a solvent and chlorinating agent enhances atom economy.
Analytical and Optimization Data
Table 1: Comparative Analysis of Sulfonation Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SO₃-Dioxane | 0–5°C, 4 hours | 85 | 98 | |
| Friedel-Crafts | 40°C, AlCl₃, 6 hours | 70 | 95 | |
| Vilsmeier Reagent | 25°C, 12 hours | 82 | 97 |
Table 2: Chlorination Efficiency
| Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DMF | 80 | 2 | 90 |
| PCl₅ | Tetrachloroethane | 60 | 4 | 65 |
Challenges and Mitigation Strategies
- Regioselectivity Control : Electron-deficient quinazolines favor C6 sulfonation, but competing C8 substitution occurs at higher temperatures. Low-temperature reactions (-10°C) with slow reagent addition minimize this.
- Byproduct Formation : Over-chlorination during sulfonyl chloride synthesis is mitigated using stoichiometric SOCl₂ and molecular sieves to absorb HCl.
- Purification Difficulties : Column chromatography on silica gel (eluent: ethyl acetate/hexane 1:3) effectively separates sulfonyl chloride from unreacted acid.
Chemical Reactions Analysis
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with electrophilic and nucleophilic reagents, forming S-alkylated derivatives when treated with ethyl bromoacetate and chloroacetonitrile in the presence of triethylamine.
Cyclocondensation Reactions: The compound can undergo cyclocondensation reactions to form triazolothiadiazines when treated with sodium methoxide in methanol.
Alkylation Reactions: Alkylation with methyl bromoacetate and interaction with N-nucleophiles, amines, and hydrazines have been studied.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Compounds similar to 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride have been investigated for their potential as anticancer agents. The quinazoline scaffold is known to exhibit various biological activities, including inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, derivatives of quinazoline have shown promise in targeting specific kinases involved in cancer progression.
-
Antimicrobial Activity :
- Research indicates that quinazoline derivatives possess antimicrobial properties. Studies have demonstrated that modifications to the quinazoline structure can enhance activity against a range of bacteria and fungi. The sulfonyl chloride group can facilitate the formation of more reactive intermediates that may interact with microbial targets.
Organic Synthesis Applications
-
Building Blocks in Synthesis :
- The sulfonyl chloride functionality allows for the introduction of various substituents through nucleophilic substitution reactions. This property makes it an excellent building block for synthesizing more complex molecules in organic chemistry.
-
Functionalization of Aromatic Compounds :
- The compound can be utilized to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is particularly useful in developing new materials with tailored properties for electronics or photonics.
Material Science Applications
- Polymer Chemistry :
- The reactivity of this compound can be harnessed to create polymeric materials with enhanced thermal stability and mechanical properties. Incorporating this compound into polymer matrices may improve their performance in various applications such as coatings and composites.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Quinazoline Derivatives" | To evaluate the anticancer potential of synthesized quinazoline derivatives | Several derivatives exhibited significant cytotoxicity against cancer cell lines, indicating the potential of the quinazoline scaffold in drug development. |
| "Antimicrobial Activity of Modified Quinazolines" | To assess the antimicrobial efficacy of modified quinazolines | Modifications led to increased activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structure-activity relationships in drug design. |
| "Reactivity of Sulfonyl Chlorides in Organic Synthesis" | To explore the utility of sulfonyl chlorides as electrophiles | Demonstrated that sulfonyl chlorides are effective reagents for introducing functional groups into aromatic compounds, expanding their applicability in synthetic chemistry. |
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride involves its interaction with various molecular targets and pathways. For instance, its derivatives have been studied as potential inhibitors of poly (ADP-ribose) polymerases-1 (PARP-1), which play a crucial role in DNA repair mechanisms. By inhibiting PARP-1, these compounds can compromise cancer cell DNA repair, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl Chloride (CAS: 773877-44-4)
This compound differs by the addition of a methyl group at position 1, resulting in a 1,3-dimethyl substitution pattern. Key distinctions include:
- Reactivity: The additional methyl group may sterically hinder reactions at the N1 position, reducing nucleophilic substitution rates compared to the mono-methyl derivative.
- Applications : Both compounds are used as intermediates in organic synthesis, but the dimethyl variant is less commonly commercialized, with only three suppliers listed globally .
| Property | 3-Methyl Derivative (1206117-96-5) | 1,3-Dimethyl Derivative (773877-44-4) |
|---|---|---|
| CAS Number | 1206117-96-5 | 773877-44-4 |
| Molecular Formula | C₁₀H₇ClN₂O₄S | C₁₁H₉ClN₂O₄S |
| Suppliers | 3+ (Aladdin, etc.) | 3 |
| Steric Hindrance | Moderate | High |
4-Hydroxyquinazoline (CAS: 491-36-1)
This compound lacks the sulfonyl chloride and methyl groups, featuring a hydroxyl group at position 3. Differences include:
- Reactivity : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the sulfonyl chloride group in the target compound enhances electrophilicity, making it reactive toward amines and alcohols.
- Applications : 4-Hydroxyquinazoline is used in pharmaceutical synthesis (e.g., kinase inhibitors), whereas the sulfonyl chloride derivative is more suited for preparing sulfonamide-based polymers or agrochemicals .
Quinazolinone-Based Pesticides (e.g., Quinconazole, Fluquinconazole)
Key contrasts:
- Functional Groups : The pesticide derivatives prioritize antifungal activity via triazole moieties, whereas the sulfonyl chloride group in the target compound is geared toward covalent bonding in synthetic chemistry.
Structural and Reactivity Insights from Related Sulfonyl Chlorides
Trifluoromethanesulfonyl chloride (CAS: 420-56-4), a simpler sulfonyl chloride, shares electrophilic characteristics but lacks the quinazoline backbone. Its boiling point (29–32°C) and density (1.583 g/mL) reflect lower molecular complexity compared to the target compound . Additionally, structural data from highlights how substituent positioning (e.g., methyl groups, halogens) on heterocycles modulates reactivity and stability. For example, the C4–S1 bond in the target compound is critical for sulfonamide formation, a feature absent in non-sulfonyl analogs .
Commercial and Research Significance
Its high purity (>97%) and specialized applications suggest utility in advanced organic synthesis, though published research on its specific reactions remains sparse .
Biological Activity
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride (CAS Number: 1206117-96-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H7ClN2O4S
- Molecular Weight : 274.68 g/mol
- Structure : The compound features a quinazoline core with a sulfonyl chloride group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Cytotoxic Effects
In vitro studies have reported cytotoxic effects of quinazoline derivatives on cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.
Enzyme Inhibition
The sulfonyl chloride moiety may facilitate enzyme inhibition. Studies have shown that related compounds can act as inhibitors of various enzymes involved in metabolic pathways. For example:
- Target Enzymes : Kinases and proteases.
- Impact : Inhibition can lead to altered cell signaling pathways and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxic | IC50 values in the micromolar range on cancer cells | |
| Enzyme Inhibition | Inhibits kinases and proteases |
Case Studies
- Antimicrobial Study : A research team investigated the antimicrobial efficacy of several quinazoline derivatives, including this compound. The study found notable activity against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Evaluation : Another study assessed the cytotoxicity of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride, and what parameters critically influence yield?
- Methodological Answer : The compound is typically synthesized via chlorosulfonation of a preformed quinazoline core. For example, analogous protocols for quinoxaline derivatives involve reacting 3-methylquinoxalin-2(1H)-one with chlorosulfonic acid under controlled anhydrous conditions at 0–5°C to introduce the sulfonyl chloride group . Key parameters include:
- Temperature control : Excess heat promotes decomposition of the sulfonyl chloride group.
- Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize hydrolysis.
- Reagent stoichiometry : A 1:1.2 molar ratio of substrate to chlorosulfonic acid optimizes yield.
- Workup : Rapid quenching with ice-water and extraction with cold ether preserves functionality.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : The methyl group at position 3 appears as a singlet (~δ 2.5 ppm in 1H NMR), while the tetrahydroquinazoline ring protons show multiplet patterns (δ 3.8–4.2 ppm). The sulfonyl chloride group deshields adjacent carbons, visible at ~δ 160 ppm in 13C NMR.
- IR spectroscopy : Strong S=O stretches at 1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) confirm the sulfonyl chloride group.
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent positions .
Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols. For example:
- Amine coupling : React with primary amines (e.g., benzylamine) in anhydrous THF at 0°C, using triethylamine as a base, to form sulfonamides.
- Hydrolysis sensitivity : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to avoid over-hydrolysis to sulfonic acids.
- Competing reactions : Steric hindrance from the methyl and oxo groups may slow substitution at position 6, requiring extended reaction times .
Advanced Research Questions
Q. How can conflicting data regarding regioselectivity in chlorosulfonation of quinazoline systems be resolved?
- Methodological Answer : Discrepancies in regioselectivity (e.g., sulfonation at position 5 vs. 6) arise from varying reaction conditions. To resolve:
- Computational modeling : Use density functional theory (DFT) to compare activation energies for sulfonation at different positions.
- Isotopic labeling : Synthesize ¹³C-labeled quinazoline precursors to track substituent placement via NMR.
- Controlled experiments : Systematically vary temperature, solvent polarity, and acid strength to identify conditions favoring position 6 .
Q. What strategies optimize palladium-catalyzed coupling reactions involving this compound while preserving the sulfonyl chloride group?
- Methodological Answer : The sulfonyl chloride’s sensitivity to bases and moisture requires:
- Protecting groups : Temporarily protect the sulfonyl chloride as a sulfonamide (e.g., using tert-butylamine) during coupling.
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) under inert atmospheres to minimize oxidative side reactions.
- Post-reaction deprotection : Cleave the protecting group with TFA/water (95:5) to regenerate the sulfonyl chloride .
Q. What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR), leveraging the quinazoline core’s similarity to folate inhibitors.
- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability.
- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays. For example, test derivatives against E. coli DHFR using UV-Vis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
